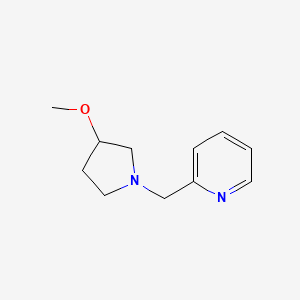

2-((3-甲氧吡咯啉-1-基)甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The methoxy group (-OCH3) is attached to the pyrrolidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also possible .Molecular Structure Analysis

The molecular structure of “2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine” is characterized by the presence of a pyridine ring and a pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions of “2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine” are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde .科学研究应用

有机化学中的催化应用

- 2-((3-甲氧基吡咯烷-1-基)甲基)吡啶及其相关化合物已被探索用于催化过程中。例如,Guy 和 Shapley (2009) 的一项研究利用钯胶体催化氘代氧化物 (D2O) 与包括吡啶及其衍生物在内的各种 N-杂环化合物之间的 H−D 交换,表明在同位素标记和有机合成中具有潜在应用 (Guy & Shapley, 2009)。

配体化学和配位化合物

- 与 2-((3-甲氧基吡咯烷-1-基)甲基)吡啶密切相关的吡啶衍生物的合成和配位化学已得到广泛研究。Halcrow (2005) 综述了此类配体的合成及其复杂的化学,重点介绍了它们在用于生物传感的发光镧系化合物和具有独特热和光化学性质的铁配合物中的应用 (Halcrow, 2005)。

材料科学和缓蚀

- 吡啶衍生物已被研究其在材料科学中的潜力,特别是在缓蚀方面。Ansari、Quraishi 和 Singh (2015) 研究了各种吡啶衍生物对低碳钢的缓蚀作用,表明这些化合物可用于保护金属免受腐蚀 (Ansari, Quraishi, & Singh, 2015)。

药理学研究中的潜力

- 虽然重点不在药物使用或副作用上,但值得注意的是,吡啶衍生物已在药理学背景中得到探索。例如,Patel 等人 (2003) 对 2-((3-甲氧基吡咯烷-1-基)甲基)吡啶的类似物的研究突出了其作为 mGluR5 受体亚型拮抗剂的特性,表明此类化合物在神经药理学中的更广泛相关性 (Patel et al., 2003)。

安全和危害

作用机制

Target of Action

It is structurally similar to nicotine , which is known to act as an agonist to most nicotinic acetylcholine receptors (nAChR) .

Mode of Action

Given its structural similarity to nicotine , it may interact with its targets in a similar manner. Nicotine binds to nAChR, mimicking the neurotransmitter acetylcholine and triggering a response .

Biochemical Pathways

Nicotine, a structurally similar compound , affects several pathways, including the dopaminergic, glutamatergic, and GABAergic pathways .

Result of Action

A structurally similar compound, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (tmmp), has been shown to cause persistent depletion of striatal dopamine and induce histologic evidence of nerve terminal degeneration in mice .

属性

IUPAC Name |

2-[(3-methoxypyrrolidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-7-13(9-11)8-10-4-2-3-6-12-10/h2-4,6,11H,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDWBGIBRBHGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)

![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)

![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2820008.png)

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)